![molecular formula C14H9F3N2O B14209605 4-Methyl-6-[3-(trifluoromethoxy)phenyl]pyridine-2-carbonitrile CAS No. 833457-50-4](/img/structure/B14209605.png)
4-Methyl-6-[3-(trifluoromethoxy)phenyl]pyridine-2-carbonitrile
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-Methyl-6-[3-(trifluoromethoxy)phenyl]pyridine-2-carbonitrile is a chemical compound that features a pyridine ring substituted with a trifluoromethoxyphenyl group, a methyl group, and a carbonitrile group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methyl-6-[3-(trifluoromethoxy)phenyl]pyridine-2-carbonitrile typically involves the use of Suzuki–Miyaura coupling reactions. This method is widely applied for carbon–carbon bond formation due to its mild reaction conditions and functional group tolerance . The general procedure involves the reaction of a boronic acid derivative with a halogenated pyridine in the presence of a palladium catalyst and a base.
Industrial Production Methods
Industrial production of this compound may involve large-scale Suzuki–Miyaura coupling reactions, utilizing automated reactors and continuous flow systems to ensure high yield and purity. The use of environmentally benign reagents and solvents is also emphasized to minimize the environmental impact of the production process .
化学反应分析
Types of Reactions
4-Methyl-6-[3-(trifluoromethoxy)phenyl]pyridine-2-carbonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to convert the nitrile group to an amine or other functional groups.
Substitution: The trifluoromethoxy group can be substituted with other groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce amines or alcohols.
科学研究应用
4-Methyl-6-[3-(trifluoromethoxy)phenyl]pyridine-2-carbonitrile has several scientific research applications, including:
作用机制
The mechanism of action of 4-Methyl-6-[3-(trifluoromethoxy)phenyl]pyridine-2-carbonitrile involves its interaction with specific molecular targets and pathways. For example, it may act as an inhibitor of certain enzymes by binding to their active sites, thereby blocking their activity. The trifluoromethoxy group can enhance the compound’s binding affinity and selectivity for its targets .
相似化合物的比较
Similar Compounds
4-Methoxy-2-(trifluoromethyl)phenylboronic acid: Shares the trifluoromethoxyphenyl group but differs in the presence of a boronic acid group instead of a pyridine ring.
2-(Chloromethyl)-6-methoxy-3-(trifluoromethyl)pyridine: Contains a trifluoromethyl group and a pyridine ring but differs in the substitution pattern and functional groups.
Uniqueness
4-Methyl-6-[3-(trifluoromethoxy)phenyl]pyridine-2-carbonitrile is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the trifluoromethoxy group enhances its stability and lipophilicity, making it a valuable compound for various applications .
属性
CAS 编号 |
833457-50-4 |
|---|---|
分子式 |
C14H9F3N2O |
分子量 |
278.23 g/mol |
IUPAC 名称 |
4-methyl-6-[3-(trifluoromethoxy)phenyl]pyridine-2-carbonitrile |
InChI |
InChI=1S/C14H9F3N2O/c1-9-5-11(8-18)19-13(6-9)10-3-2-4-12(7-10)20-14(15,16)17/h2-7H,1H3 |
InChI 键 |
NAERQVQYGDIBAQ-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC(=NC(=C1)C2=CC(=CC=C2)OC(F)(F)F)C#N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![{1-[2-(Benzyloxy)phenyl]prop-1-en-1-yl}(tributyl)stannane](/img/structure/B14209530.png)
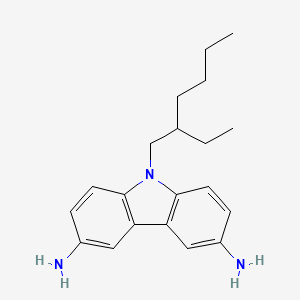
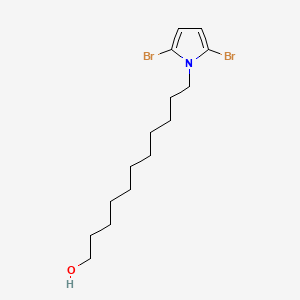
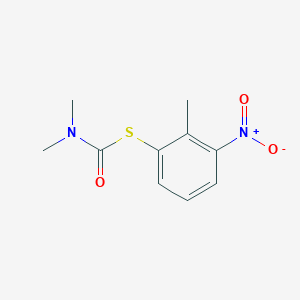
![N-(4-{[2-(3-Chlorophenoxy)phenyl]sulfamoyl}phenyl)acetamide](/img/structure/B14209552.png)

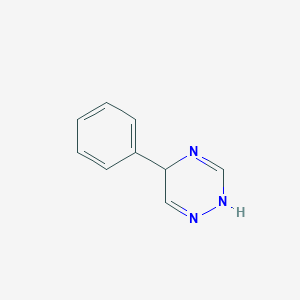
![2-[2-(3,4-Dimethoxyphenyl)ethynyl]-6-methylpyridine;hydrochloride](/img/structure/B14209573.png)
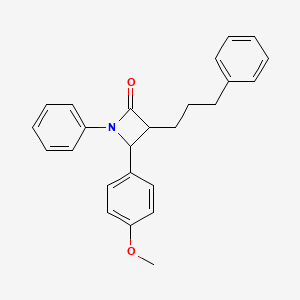

![1H-Benzimidazol-5-amine, 1-[2-(1-pyrrolidinyl)ethyl]-](/img/structure/B14209608.png)
![2-({7-[(Prop-2-yn-1-yl)oxy]heptyl}oxy)oxane](/img/structure/B14209615.png)
![2-[(1-Benzothiophen-2-yl)methyl]-1,2-thiazol-3(2H)-one](/img/structure/B14209620.png)
![tert-Butyl{[2-(ethenyloxy)oct-3-yn-1-yl]oxy}dimethylsilane](/img/structure/B14209621.png)
